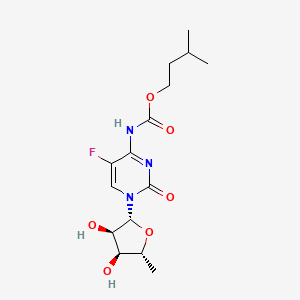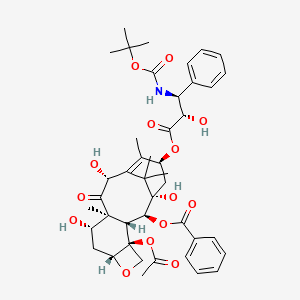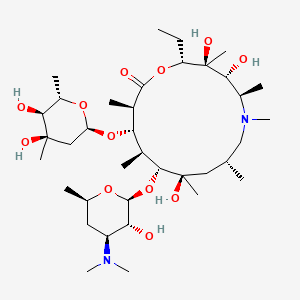
阿奇霉素 C
描述
Azithromycin C is a macrolide antibiotic that belongs to the azalide subclass. It is a semi-synthetic derivative of erythromycin, characterized by a 15-membered ring structure with a methyl-substituted nitrogen atom incorporated into the lactone ring. This structural modification enhances its stability and broadens its spectrum of activity against various bacterial infections .
科学研究应用
Azithromycin C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: Investigated for its effects on bacterial protein synthesis and its potential as an antimicrobial agent.
Medicine: Widely used to treat respiratory, enteric, and genitourinary infections.
Industry: Employed in the development of new antibiotics and in the pharmaceutical manufacturing process.
作用机制
- Azithromycin primarily targets bacterial ribosomes. Specifically, it binds to the 23S rRNA of the bacterial 50S ribosomal subunit .
- Its role is to inhibit bacterial protein synthesis, preventing the assembly of the 50S ribosomal subunit and disrupting the transpeptidation/translocation step of protein synthesis .
- Additionally, azithromycin inhibits quorum sensing (a communication system among bacteria) and reduces biofilm formation .
- Its high tissue penetration allows it to accumulate effectively in cells, especially phagocytes, which contributes to its antibacterial activity .
Target of Action
Mode of Action
Pharmacokinetics
生化分析
Biochemical Properties
Azithromycin C interacts with various enzymes and proteins. It binds to the 23S rRNA of the bacterial 50S ribosomal subunit . This interaction inhibits the transpeptidation/translocation step of protein synthesis and prevents the assembly of the 50S ribosomal subunit . This biochemical interaction is crucial for its antibacterial properties.
Cellular Effects
Azithromycin C has significant effects on various types of cells and cellular processes. It is known to accumulate inside eukaryotic cells, mainly in fibroblasts, phagocytic cells, and other white blood cells . This intracellular accumulation is associated with its ability to combat infections . Azithromycin C also influences cell function by disrupting T-cell functions through inhibition of energy metabolism in immune cells .
Molecular Mechanism
The molecular mechanism of Azithromycin C involves its binding to the 50S ribosomal subunit of susceptible microorganisms, thereby interfering with microbial protein synthesis . Nucleic acid synthesis is not affected . It also shows concentration-dependent bactericidal activity against some organisms .
Metabolic Pathways
Azithromycin C is involved in various metabolic pathways. It has been associated with a network of altered energy metabolism pathways, including glycolysis inhibition, down-regulation of mitochondrial genes, and up-regulation of immunomodulatory genes .
Transport and Distribution
Azithromycin C is extensively distributed within cells and tissues. It is known for its large volume of distribution and its ability to concentrate in intracellular compartments, followed by rapid distribution to the tissues .
Subcellular Localization
The subcellular localization of Azithromycin C is primarily within the intracellular compartments of cells, particularly in fibroblasts, phagocytic cells, and other white blood cells . This localization is crucial for its antibacterial properties.
准备方法
Synthetic Routes and Reaction Conditions: Azithromycin C is synthesized from erythromycin through a series of chemical reactionsThe reaction typically requires the use of solvents such as methanol and phosphate buffer, with the pH adjusted to around 8.9 using sodium hydroxide or ortho-phosphoric acid .
Industrial Production Methods: In industrial settings, the production of Azithromycin C involves large-scale fermentation processes to produce erythromycin, followed by chemical modification to introduce the nitrogen atom. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product .
化学反应分析
Types of Reactions: Azithromycin C undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
相似化合物的比较
- Erythromycin
- Clarithromycin
- Roxithromycin
Azithromycin C stands out due to its unique structural features and broad-spectrum activity, making it a valuable antibiotic in both clinical and research settings.
属性
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70N2O12/c1-14-26-37(10,46)30(41)23(6)39(13)18-19(2)16-36(9,45)32(51-34-28(40)25(38(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-35(8,44)31(42)24(7)48-27/h19-32,34,40-42,44-46H,14-18H2,1-13H3/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIIKRKARNTWPY-HOQMJRDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211068 | |
| Record name | Azithromycin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
735.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620169-47-3 | |
| Record name | Azithromycin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0620169473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azithromycin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZITHROMYCIN C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H91YKC84DA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Azithromycin compare to other antibiotics in terms of cost-effectiveness for treating CAP?
A: A study [] comparing four treatment regimens for CAP found that the combination of Piperacillin Sodium/Sulbactam Sodium and Azithromycin (Group D) demonstrated the most favorable cost per unit effect compared to regimens using Mezlocillin sodium/Sulbactam sodium with either Azithromycin or Levofloxacin, or Piperacillin Sodium/Sulbactam Sodium with Levofloxacin. While the study acknowledged that the differences in total efficiency among the four groups were not statistically significant (P = 0.122), it highlighted the economic advantage of the Piperacillin Sodium/Sulbactam Sodium and Azithromycin combination for treating CAP.
Q2: Does the presence of cells in middle ear fluid affect Azithromycin concentration in patients with acute otitis media?
A: Research suggests that Azithromycin penetration into middle ear fluid (MEF) is positively influenced by the cell content []. This contrasts with ceftibuten and cefixime, which exhibit higher concentrations in cell-free MEF. This difference highlights the unique pharmacokinetic properties of Azithromycin and its interaction with cellular components in the MEF.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


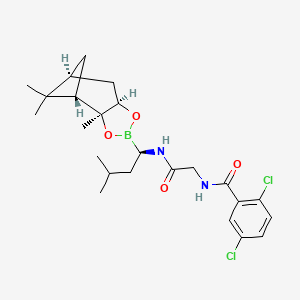
![N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine](/img/structure/B601156.png)
![N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[hydroxy[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine](/img/structure/B601158.png)
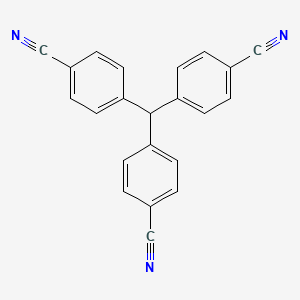
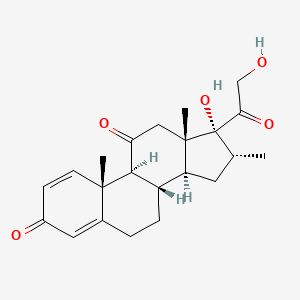
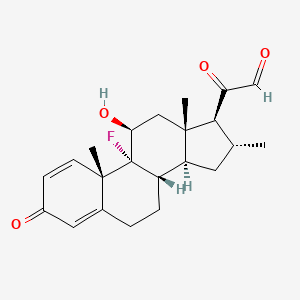
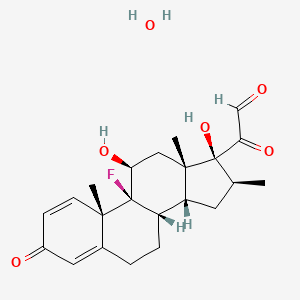

![4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B601165.png)
![5'-Deoxy-N-[(pentyloxy)carbonyl]cytidine](/img/structure/B601167.png)
![pentyl N-[1-[(3aS,4R,6R)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B601171.png)
